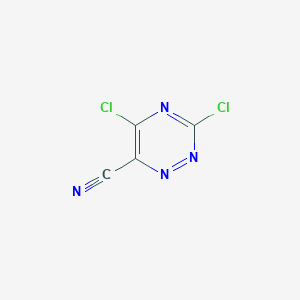

3,5-Dichloro-1,2,4-triazine-6-carbonitrile

Description

Context of Triazine Chemistry and Heterocyclic Compounds in Academic Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to organic chemistry and biochemistry. A significant portion of pharmaceuticals and biologically active molecules incorporate heterocyclic frameworks. mdpi.com Among these, the triazines, a class of six-membered heterocycles with three nitrogen atoms, are of considerable interest. There are three structural isomers of triazine: 1,2,3-triazine, 1,2,4-triazine (B1199460), and 1,3,5-triazine (B166579). The 1,2,4-triazine core, in particular, is a component of various compounds with demonstrated biological activities, including antiviral and anticancer properties. Academic research into triazine chemistry is driven by the quest for new therapeutic agents, functional materials, and a deeper understanding of chemical reactivity and synthesis.

Structural Features and Theoretical Chemical Relevance of the 3,5-Dichloro-1,2,4-triazine-6-carbonitrile Moiety

The structure of 3,5-dichloro-1,2,4-triazine-6-carbonitrile is characterized by a 1,2,4-triazine ring substituted with two chlorine atoms at positions 3 and 5, and a nitrile group (-C≡N) at position 6. The presence of two reactive chlorine atoms makes it a versatile building block in organic synthesis. These chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is a key aspect of its chemical relevance, enabling the synthesis of more complex molecules. The electron-withdrawing nature of the chlorine atoms and the nitrile group, coupled with the nitrogen atoms in the triazine ring, creates a highly electron-deficient aromatic system. This electronic profile influences the compound's reactivity and its potential interactions with biological targets.

While specific spectroscopic data such as detailed NMR or IR spectra for 3,5-dichloro-1,2,4-triazine-6-carbonitrile are not widely published in readily accessible literature, the synthesis of related compounds provides some insight. For instance, the preparation of 3-imino-5-oxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile shows characteristic IR absorption for the nitrile group around 2231 cm⁻¹ and distinct signals in ¹H and ¹³C NMR for the aromatic and triazine ring carbons. mdpi.com

Overview of Academic Research Trajectories for the Core Compound and its Advanced Analogs

The primary research trajectory for 3,5-dichloro-1,2,4-triazine-6-carbonitrile appears to be its use as a synthetic intermediate in the development of more complex molecules with potential therapeutic applications. A notable example is its connection to the advanced analog, Resmetirom (MGL-3196). nih.govnih.gov Resmetirom is a highly selective thyroid hormone receptor β agonist that has been investigated in clinical trials for the treatment of dyslipidemia. nih.govnih.gov The chemical name for Resmetirom is 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro mdpi.comacs.orgnih.govtriazine-6-carbonitrile. nih.govnih.gov This complex molecule contains the 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (B13672858) core, which is derived from the dichlorinated precursor.

The synthesis of such advanced analogs highlights the role of the dichlorotriazine moiety as a scaffold. The chlorine atoms can be sequentially replaced by different nucleophiles, allowing for the controlled construction of the final complex structure. The research into MGL-3196 and similar compounds demonstrates the academic and industrial interest in utilizing the 1,2,4-triazine-6-carbonitrile framework to create targeted therapies. nih.govnih.gov The nitrile group itself can also be a site for further chemical modification, potentially being converted into other functional groups to modulate the properties of the final compound. clockss.org

Further research into pyrrolo[2,1-f] mdpi.comacs.orgnih.govtriazines, which are fused heterocyclic systems containing a 1,2,4-triazine ring, has been spurred by the discovery of antiviral drugs like Remdesivir. nih.gov This demonstrates a broader interest in the 1,2,4-triazine scaffold for the development of a wide range of biologically active compounds.

Data Tables

Table 1: Physicochemical Properties of 3,5-Dichloro-1,2,4-triazine-6-carbonitrile and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3,5-Dichloro-1,2,4-triazine-6-carbonitrile | C₄Cl₂N₄ | 190.98 | Not available |

| 3,5,6-Trichloro-1,2,4-triazine | C₃Cl₃N₃ | 184.42 | 6833-55-2 nih.gov |

| 2,4-Dichloro-6-methoxy-1,3,5-triazine | C₄H₃Cl₂N₃O | 179.99 | 3638-04-8 sigmaaldrich.com |

| 1-(4,6-Dichloro-1,3,5-triazin-2-yl)pyrene | C₁₉H₉Cl₂N₃ | 350.20 | 3224-36-0 sigmaaldrich.com |

| 2,4-Dichloro-6-phenyl-1,3,5-triazine (B157869) | C₉H₅Cl₂N₃ | 226.06 | 1700-02-3 ossila.com |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-1,2,4-triazine-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2N4/c5-3-2(1-7)9-10-4(6)8-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTVXANGETYHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(N=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201264978 | |

| Record name | 3,5-Dichloro-1,2,4-triazine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131604-77-7 | |

| Record name | 3,5-Dichloro-1,2,4-triazine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131604-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-1,2,4-triazine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dichloro 1,2,4 Triazine 6 Carbonitrile and Its Derivatives

Established Synthetic Pathways for the Core 1,2,4-Triazine (B1199460) Scaffold

The formation of the 1,2,4-triazine ring system is a well-trodden path in heterocyclic chemistry, with numerous methods available for its construction. These foundational strategies are critical for the eventual synthesis of the target compound, 3,5-dichloro-1,2,4-triazine-6-carbonitrile.

Chlorination Reactions in Triazine Synthesis

The introduction of chlorine atoms at the 3 and 5-positions of the 1,2,4-triazine ring is a key transformation, typically achieved by treating the corresponding 1,2,4-triazine-3,5-dione precursor with a chlorinating agent. Phosphorus oxychloride (POCl₃) is a commonly employed reagent for this purpose, often used in excess and sometimes in the presence of a catalyst or a tertiary amine base. google.com The reaction mechanism generally involves the initial phosphorylation of the hydroxyl groups of the tautomeric dihydroxy form of the triazine-dione, followed by nucleophilic substitution with chloride ions to yield the dichloro derivative.

For analogous heterocyclic systems like quinazolones, the chlorination with POCl₃ has been shown to proceed in distinct stages, with an initial phosphorylation at lower temperatures followed by conversion to the chloro-derivative upon heating. google.com A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be utilized as a more potent chlorinating agent for a variety of heterocyclic compounds. researchgate.net While a specific protocol for 6-cyano-1,2,4-triazine-3,5-dione is not extensively detailed in readily available literature, the general principles of chlorinating such electron-deficient heterocyclic diones are well-established. The reaction typically requires forcing conditions, such as heating at reflux in neat POCl₃, to drive the conversion to the dichloro product.

Role of Bifunctional Reagents in Scaffold Construction

The construction of the 1,2,4-triazine ring itself often relies on the condensation of bifunctional reagents. A common strategy involves the reaction of α-dicarbonyl compounds with aminoguanidines or the cyclization of α-acylhydrazones. These methods allow for the introduction of various substituents onto the triazine core. For the synthesis of the 6-carbonitrile derivative, a key intermediate would be a precursor that already contains the cyano group or a group that can be readily converted to a nitrile. One plausible route involves the cyclization of a derivative of glyoxylic acid oxime with a suitable nitrogen-containing three-atom component.

Multi-Step Synthesis of Complex Derivatives Incorporating the 3,5-Dichloro-1,2,4-triazine-6-carbonitrile Moiety

The utility of 3,5-dichloro-1,2,4-triazine-6-carbonitrile is most evident in its role as a building block for more elaborate molecular architectures. The two chlorine atoms serve as excellent leaving groups for sequential nucleophilic substitution, allowing for the regioselective introduction of a wide array of functional groups.

Strategic Reaction Sequences and Intermediates

The synthesis of complex derivatives often begins with the preparation of a suitable 1,2,4-triazine-3,5-dione precursor. For instance, 2-aryl-1,2,4-triazine-3,5-diones can be synthesized through various efficient routes and serve as antagonists for the gonadotropin-releasing hormone receptor. nih.gov The synthesis of a highly substituted derivative, 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro nih.govnih.govnih.govtriazine-6-carbonitrile, highlights a multi-step approach where a complex aryl amine is first synthesized and then used to construct the triazine-dione ring, which is subsequently modified. nih.govorganic-chemistry.orgjinsoolim.com

A general synthetic pathway to complex derivatives would involve:

Synthesis of a substituted hydrazine.

Reaction with a glyoxylate (B1226380) derivative to form a hydrazone.

Cyclization to form the 1,2,4-triazine-3,5-dione-6-carboxylate or a related precursor.

Conversion of the C6-substituent to a nitrile, if not already present.

Chlorination of the 3,5-dione to the dichloride.

Sequential nucleophilic substitution of the chlorine atoms.

The following table outlines a representative multi-step synthesis of a complex triazine derivative, illustrating the types of reactions and intermediates involved.

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Hydrazone Formation | Substituted hydrazine, Ethyl glyoxalate | Ethyl 2-(2-arylhydrazono)acetate |

| 2 | Cyclization | Urea, Heat | 6-Carbethoxy-1,2,4-triazine-3,5-dione |

| 3 | Amidation | Ammonia | 6-Carboxamido-1,2,4-triazine-3,5-dione |

| 4 | Dehydration | POCl₃ or other dehydrating agent | 1,2,4-Triazine-3,5-dione-6-carbonitrile |

| 5 | Chlorination | POCl₃, heat | 3,5-Dichloro-1,2,4-triazine-6-carbonitrile |

Regioselective Synthesis Approaches and Yield Optimization

A significant challenge in the synthesis of asymmetrically substituted triazines is achieving regioselectivity. The two chlorine atoms in 3,5-dichloro-1,2,4-triazine-6-carbonitrile exhibit different reactivities, which can be exploited for sequential substitution. Generally, the chlorine at the 5-position is more susceptible to nucleophilic attack than the one at the 3-position due to the electronic influence of the adjacent nitrile group.

Optimization of reaction conditions is crucial for maximizing yields and ensuring regioselectivity. Factors such as the choice of solvent, temperature, and the nature of the nucleophile play a pivotal role. For example, in the synthesis of substituted 1,3,5-triazines from cyanuric chloride, the sequential substitution of chlorine atoms is controlled by temperature. nih.govnih.gov A similar temperature-dependent reactivity can be anticipated for 3,5-dichloro-1,2,4-triazine-6-carbonitrile.

Novel Synthetic Routes and Process Innovations

Recent advancements in synthetic methodology have led to more efficient and environmentally benign routes to triazine derivatives. Microwave-assisted synthesis has been shown to accelerate the [3+2] annulation of heteroaryl carbonitriles with arylhydrazides to form 1,2,4-triazoles, a related class of heterocycles. bldpharm.com Such technologies could potentially be adapted for the synthesis of the 1,2,4-triazine scaffold.

Furthermore, continuous flow processes are being developed for the synthesis of heterocyclic compounds, offering advantages in terms of scalability, safety, and reaction control. google.com The development of one-pot, multi-component reactions also represents a significant innovation, allowing for the rapid construction of complex molecules from simple starting materials. hymasynthesis.com While not yet specifically reported for 3,5-dichloro-1,2,4-triazine-6-carbonitrile, these modern synthetic approaches hold promise for future process innovations.

Reactivity and Chemical Transformations of the 3,5 Dichloro 1,2,4 Triazine 6 Carbonitrile Scaffold

Nucleophilic Substitution Reactions on the Triazine Ring

The 1,3,5-triazine (B166579) system, a related isomer, is known to be electron-deficient, which makes electrophilic substitution difficult but facilitates nucleophilic aromatic substitution more readily than typical chlorinated benzenes. youtube.com The 1,2,4-triazine (B1199460) ring shares this characteristic. The presence of three electronegative nitrogen atoms in the ring makes it a highly reactive substrate for addition and substitution reactions with nucleophiles. nih.gov The most significant reaction pathway for derivatization of the 3,5-dichloro-1,2,4-triazine-6-carbonitrile scaffold is the nucleophilic substitution of its chlorine atoms. nih.gov

The chlorine atoms attached to the triazine ring are excellent leaving groups and serve as highly reactive sites for nucleophilic attack. frontiersin.org In the closely related 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the reactivity of the three chlorine atoms is differentiated, allowing for stepwise and selective substitution by controlling reaction conditions, particularly temperature. frontiersin.orgnih.gov The first substitution can often be carried out at 0-5°C, the second at room temperature, and the third requires heating. frontiersin.org This principle of sequential substitution is a cornerstone of triazine chemistry, enabling the construction of unsymmetrical derivatives. rsc.org

The nitrile (-C≡N) group is generally less reactive towards nucleophilic substitution under the conditions used for displacing the chloro groups. However, its strong electron-withdrawing nature significantly enhances the electrophilicity of the triazine ring's carbon atoms, thereby increasing the reactivity of the chlorine atoms toward nucleophiles. nih.gov The nitrile itself can undergo various transformations, such as hydrolysis, but this typically requires different reaction conditions than those for halogen displacement. mdpi.com

The reactivity of the 3,5-dichloro-1,2,4-triazine-6-carbonitrile scaffold can be precisely controlled by both electronic and steric factors. The order of nucleophile addition is crucial; for instance, in O,N-type substitutions on s-triazines, the oxygen nucleophile should be incorporated first, as it is very difficult to substitute other nucleophiles once an amine is introduced. nih.govresearchgate.net

The electronic properties of the incoming nucleophile significantly influence the reactivity of the remaining chlorine atom. After the first substitution, the electron-donating or -withdrawing nature of the newly introduced group modifies the electrophilicity of the triazine ring. An electron-donating group will decrease the reactivity of the second chlorine, while an electron-withdrawing group will enhance it. For example, studies on s-triazine derivatives show that the incorporation of an amine, thiol, or alcohol modulates the conditions required for subsequent substitutions. frontiersin.org

Steric hindrance from bulky nucleophiles can also direct the substitution to the less hindered position and can affect the rate of reaction. The synthesis of various 1,2,4-triazine derivatives often involves managing these effects to achieve the desired regioselectivity, although the reaction of unsymmetrical starting materials can sometimes lead to regioisomeric mixtures. nih.gov

| Substitution Step | Typical Nucleophile | General Reaction Temperature | Controlling Factors |

|---|---|---|---|

| First Chlorine Replacement | Alcohols, Thiols, Amines | 0–5 °C | High reactivity of initial chloro-triazine. frontiersin.org |

| Second Chlorine Replacement | Amines, Thiols | Room Temperature | Electronic effect of the first substituent. frontiersin.org |

| Third Chlorine Replacement (on tri-chloro precursors) | Amines | >50 °C to Reflux | Reduced ring electrophilicity due to prior substitutions. frontiersin.orgnih.gov |

Functional Group Interconversions and Derivatization Strategies

Beyond simple substitution, the functional groups on the triazine scaffold can be interconverted to build molecular complexity and diversity.

The nitrile group is a versatile functional handle that can be hydrolyzed to form either a carboxylic acid or an amide, depending on the reaction conditions. mdpi.com This reaction typically proceeds under either acidic or basic aqueous conditions. mdpi.com In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. mdpi.commdpi.com Under basic conditions, the strongly nucleophilic hydroxide (B78521) anion can add directly to the carbon-nitrogen triple bond. mdpi.com While specific studies on the hydrolysis of 3,5-dichloro-1,2,4-triazine-6-carbonitrile are not detailed, these general principles of nitrile chemistry are applicable. The resulting carboxylic acid or amide derivatives are valuable intermediates for further functionalization, for example, through peptide coupling reactions.

The high reactivity of the chloro-triazine core allows for the introduction of a vast array of chemical groups, leading to significant structural diversity. The sequential, temperature-controlled nucleophilic substitution is the most common strategy. rsc.org

O-, S-, and N-Nucleophiles : A wide range of oxygen- (alcohols, phenols), sulfur- (thiols), and nitrogen-centered (amines) nucleophiles can be used to displace the chlorine atoms. frontiersin.orgrsc.org This is exemplified in the synthesis of various biologically active molecules where moieties such as sulfonamides, pyridines, and morpholines are attached to the triazine core. nih.govnih.gov

Aryl and Heteroaryl Groups : Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are employed to introduce aryl and heteroaryl substituents. This is demonstrated in the synthesis of 5,6-biaryl-1,2,4-triazin-3-amine derivatives, where a bromo-triazine intermediate is coupled with various boronic acids. nih.gov

Complex Scaffolds : The scaffold is used as a building block for more complex molecules. For instance, the core structure is part of Resmetirom (MGL-3196), where a dichlorophenyl moiety is linked to a pyridazinone via an ether linkage, a reaction achieved through nucleophilic substitution of a chlorine atom on a related triazine precursor. researchgate.net

Intermolecular Interactions and Complex Formation

The electronic characteristics of the 3,5-dichloro-1,2,4-triazine-6-carbonitrile scaffold give rise to a variety of intermolecular interactions that are crucial for its application in materials science and for its binding to biological targets.

Charge-Transfer Complexes : The electron-deficient triazine ring can act as an electron acceptor in the formation of charge-transfer (CT) complexes. Electron-rich molecules can serve as donors. For example, NN-diethyl-4-(dichloro-1,3,5-triazinyl)aniline exhibits properties consistent with the formation of a twisted intramolecular charge-transfer state. rsc.org Furthermore, 2,4,6-tricyano-s-triazine, a related compound, forms a 1:1 charge-transfer complex with the electron donor tetrathiafulvalene, resulting in a material with semiconducting properties. rsc.org

Hydrogen Bonding and π-π Stacking : Crystal structure analyses of substituted triazines reveal the importance of non-covalent interactions in their molecular packing. mdpi.com In triazine-based polymers, stable backbone-backbone interactions occur through hydrogen bonding and π-π stacking. nih.gov The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors. The planar, aromatic nature of the ring facilitates π-π stacking interactions with other aromatic systems, with inter-ring distances observed in the range of 3.5 to 3.8 Å in some crystal structures. researchgate.net

Cyano Group Interactions : The cyano group plays a significant role in directing intermolecular forces. Theoretical studies show that when multiple cyano groups are present on a molecule, they can pool their individual electrostatic potentials to create an intense positive region (a π-hole). mdpi.com This region can then engage in strong non-covalent interactions, such as tetrel bonds, with nucleophilic atoms of adjacent molecules. mdpi.com FTIR studies on various mesogenic cyano compounds also provide direct evidence of distinct intra- and intermolecular interactions influenced by the cyano group. rsc.org

| Interaction Type | Description | Relevant Moieties | Example Reference |

|---|---|---|---|

| Charge-Transfer (CT) | Interaction between an electron-rich donor and the electron-deficient triazine ring. | Triazine ring (acceptor), Anilines/Tetrathiafulvalene (donors) | rsc.org, rsc.org |

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Triazine ring, other aromatic substituents | nih.gov, researchgate.net |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Ring nitrogens (acceptors), amine/hydroxyl groups on other molecules (donors) | nih.gov, nih.gov |

| Tetrel Bonding | Non-covalent interaction involving a Group 14 element (carbon) acting as an electrophilic site. | Cyano group carbon atom | mdpi.com |

Spectroscopic and Structural Elucidation Techniques in Research on 3,5 Dichloro 1,2,4 Triazine 6 Carbonitrile

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the molecular structure.

In the analysis of 3,5-dichloro-1,2,4-triazine-6-carbonitrile, IR and Raman spectroscopy would be used to confirm the presence of the key structural motifs: the 1,2,4-triazine (B1199460) ring, the carbon-chlorine (C-Cl) bonds, and the nitrile (C≡N) group. The triazine ring exhibits a series of characteristic stretching and bending vibrations. For related 1,2,4-triazine derivatives, characteristic ring vibrations are observed in the 1620–1350 cm⁻¹ region of the IR spectrum. mdpi.com An out-of-plane bending vibration for the substituted 1,2,4-triazine ring is typically observed as a medium to strong band near 800 cm⁻¹ in IR spectra.

The nitrile group (C≡N) has a very characteristic and sharp absorption band in the IR spectrum, typically appearing in the range of 2260–2220 cm⁻¹, which makes it easily identifiable. The C-Cl stretching vibrations are expected to appear in the fingerprint region of the spectrum, generally between 850 and 550 cm⁻¹. Due to the presence of two chlorine atoms, multiple bands may be observed in this region.

Raman spectroscopy provides complementary information. While the nitrile stretch is often weak in the Raman spectrum, the symmetric stretching vibrations of the triazine ring are typically strong and readily observed.

Table 1: Expected Vibrational Frequencies for 3,5-Dichloro-1,2,4-triazine-6-carbonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2260 - 2220 | Medium, Sharp |

| Triazine Ring (C=N, C-N) | Ring Stretching | 1620 - 1350 | Medium to Strong |

| Triazine Ring | Out-of-plane Bending | ~800 | Medium to Strong |

| Carbon-Chlorine (C-Cl) | Stretching | 850 - 550 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework and the connectivity of atoms in a molecule. For 3,5-dichloro-1,2,4-triazine-6-carbonitrile, ¹³C and ¹⁵N NMR would be the most informative techniques, as the molecule lacks protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule, assuming a standard deuterated solvent like CDCl₃ or DMSO-d₆. The chemical shifts (δ) of these carbons are influenced by their electronic environment.

The carbon of the nitrile group (C-CN) is expected to resonate in the range of δ 110–120 ppm. oregonstate.edu

The three carbon atoms of the dichlorotriazine ring (C3, C5, and C6) are in a highly electron-deficient environment due to the electronegativity of the nitrogen and chlorine atoms. Their signals would appear significantly downfield, likely in the range of δ 145–165 ppm. For comparison, the carbon atoms in similar heterocyclic systems like 3-phenyl mdpi.comechemi.comnih.govtriazino[5,6-c]quinoline appear at δ 161.5, 157.7, and 155.1 ppm. mdpi.com

¹⁵N NMR Spectroscopy: ¹⁵N NMR, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic structure of the nitrogen-containing triazine ring. The spectrum would show three distinct signals for the three different nitrogen atoms (N1, N2, and N4). N-oxidation or substitution on the triazine ring is known to cause large shifts in the nitrogen resonances, making this technique highly sensitive to the chemical environment of the nitrogen atoms. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,5-Dichloro-1,2,4-triazine-6-carbonitrile

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | 165 - 155 |

| C5 | 165 - 155 |

| C6 | 155 - 145 |

| C≡N | 120 - 110 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The 1,2,4-triazine ring system is an aromatic heterocycle, and its derivatives are known to exhibit characteristic UV absorption bands. The spectrum of 3,5-dichloro-1,2,4-triazine-6-carbonitrile is expected to show absorptions corresponding to π → π* and n → π* electronic transitions.

π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the conjugated π-system of the triazine ring. For related triazine derivatives, these bands often appear in the range of 200–300 nm. researchgate.net

n → π transitions:* These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the lone pairs of the nitrogen atoms) to an anti-bonding π* orbital. These are characteristic of heteroaromatic systems and usually appear at longer wavelengths (>300 nm) as a shoulder or a distinct band. mdpi.com

The specific wavelengths (λmax) and molar absorptivities (ε) are sensitive to the substituents on the triazine ring. The chlorine and nitrile groups, being electron-withdrawing, will influence the energy levels of the molecular orbitals and thus shift the absorption maxima. For instance, studies on other triazine derivatives show absorption maxima that can extend into the visible region depending on the extent of conjugation. capes.gov.br

High-Resolution Mass Spectrometry and Elemental Analysis for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). bioanalysis-zone.comnih.gov Unlike low-resolution mass spectrometry which gives a nominal mass, HRMS can measure the mass to several decimal places, allowing for the determination of a unique elemental composition. nih.gov

For 3,5-dichloro-1,2,4-triazine-6-carbonitrile (molecular formula C₄Cl₂N₄), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. europa.eu

Furthermore, the mass spectrum will exhibit a characteristic isotopic pattern due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). For a molecule containing two chlorine atoms, a distinctive pattern of peaks (M, M+2, M+4) will be observed, with relative intensities of approximately 9:6:1, providing further structural confirmation.

Elemental analysis provides complementary data by determining the percentage composition of each element (C, N, and in this case, Cl) in the compound. The experimental percentages should align closely with the theoretical values calculated from the molecular formula.

Table 3: Molecular Confirmation Data for C₄Cl₂N₄

| Analysis | Parameter | Theoretical Value |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula | C₄Cl₂N₄ |

| Exact Mass [M]⁺ | 173.96055 Da | |

| Elemental Analysis | Carbon (%) | 27.46% |

| Nitrogen (%) | 32.03% |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

To perform this analysis, a suitable single crystal of 3,5-dichloro-1,2,4-triazine-6-carbonitrile must first be grown. The crystal is then irradiated with a focused X-ray beam, and the resulting diffraction pattern is collected and analyzed. youtube.com The analysis yields a detailed structural model, including the positions of all atoms in the unit cell.

The data obtained from X-ray diffraction would confirm the planarity of the 1,2,4-triazine ring and provide precise measurements for the C-C, C-N, C-Cl, and C≡N bond lengths and the angles between them. This information is invaluable for understanding the electronic effects of the chloro and cyano substituents on the geometry of the triazine ring. The crystal packing information reveals intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state properties of the compound.

Table 4: Representative Data from a Single Crystal X-ray Diffraction Experiment

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | One of seven crystal systems (e.g., Monoclinic, Orthorhombic) | Monoclinic |

| Space Group | Describes the symmetry of the unit cell | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | a = 8.5 Å, b = 10.2 Å, c = 7.9 Å, β = 95° |

| Bond Lengths (Å) | Precise distance between bonded atoms (e.g., C-Cl, C≡N) | C-Cl: ~1.73 Å, C≡N: ~1.15 Å |

| Bond Angles (°) | Angle between three connected atoms (e.g., N-C-C) | Variable (e.g., ~120° for sp² carbons) |

Note: The values in this table are representative examples and not the experimental data for the title compound.

Polymorphism and Crystalline Form Characterization (e.g., Solvates, Co-crystals)

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs, as well as other crystalline forms like solvates (where solvent molecules are incorporated into the crystal lattice) and co-crystals (multicomponent crystals of two or more neutral molecules), can have significantly different physicochemical properties, including solubility, stability, and melting point. nih.gov

For a compound like 3,5-dichloro-1,2,4-triazine-6-carbonitrile, it is important to investigate the potential for polymorphism, as different crystallization conditions (e.g., solvent, temperature, cooling rate) could yield different crystalline forms. The formation of solvates is also a possibility, particularly when crystallizing from solvents that can engage in hydrogen bonding or other specific interactions. ru.nl Studies on related triazine compounds have shown that they readily form co-crystals and solvates, where the solvent can play a crucial role in stabilizing the crystal structure through intermolecular interactions. researchgate.net

The characterization of these different solid forms relies on a variety of analytical techniques. X-ray powder diffraction (XRPD) is the primary tool for identifying different polymorphs, as each will give a unique diffraction pattern. Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to detect phase transitions and the loss of solvent molecules from solvates. Spectroscopic techniques like solid-state NMR and vibrational spectroscopy (IR/Raman) can also distinguish between different crystalline forms, as the local environment of the molecules will differ, leading to changes in the spectra.

Computational Chemistry and Theoretical Investigations of 3,5 Dichloro 1,2,4 Triazine 6 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is often employed to determine the optimized geometry and electronic properties of molecules. While specific DFT studies on 3,5-dichloro-1,2,4-triazine-6-carbonitrile are not extensively available in the public domain, we can infer its properties based on computational analyses of similar 1,2,4-triazine (B1199460) and dichlorotriazine derivatives. irjweb.comresearchgate.net

DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G++(d,p), are used to find the minimum energy conformation of a molecule. nih.gov For 3,5-dichloro-1,2,4-triazine-6-carbonitrile, the geometry would be optimized to determine bond lengths, bond angles, and dihedral angles. The 1,2,4-triazine ring is an aromatic heterocyclic system, and its geometry is expected to be largely planar. The presence of two chlorine atoms and a carbonitrile group as substituents will influence the electron distribution and the precise geometry of the triazine ring. In a related compound, 3-(4,6-dichloro-1,3,5-triazin-2-yl)-2,2-dimethyl-1,3-oxazolidine, the dichloro-substituted triazine ring was found to be nearly coplanar with the substituent group. nih.gov

The electronic structure is defined by the arrangement of electrons in the molecule. The electronegative nitrogen atoms in the triazine ring, along with the chlorine and nitrile substituents, would lead to a significant polarization of the electron density. This can be visualized through molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack.

Table 1: Inferred Geometrical Parameters for 3,5-Dichloro-1,2,4-triazine-6-carbonitrile This table presents expected trends based on typical DFT calculations for similar heterocyclic compounds, as direct experimental or computational data for this specific molecule is not widely published.

| Parameter | Expected Value/Trend |

|---|---|

| C-Cl Bond Length | Longer than a typical C-Cl single bond in alkanes due to the aromaticity of the triazine ring. |

| C-N Bond Lengths (in ring) | Intermediate between single and double bond lengths, characteristic of an aromatic system. |

| C≡N Bond Length | Consistent with a typical carbon-nitrogen triple bond. |

| Ring Planarity | The 1,2,4-triazine ring is expected to be highly planar. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. irjweb.com A smaller gap suggests higher reactivity.

For 3,5-dichloro-1,2,4-triazine-6-carbonitrile, the electron-withdrawing nature of the chlorine atoms and the nitrile group is expected to lower the energy of both the HOMO and LUMO. The HOMO is likely to be distributed over the triazine ring and potentially the lone pairs of the nitrogen and chlorine atoms, while the LUMO would be centered on the tri-deficient triazine ring and the carbonitrile group.

Table 2: Predicted Frontier Molecular Orbital Properties for 3,5-Dichloro-1,2,4-triazine-6-carbonitrile These values are illustrative and based on general principles of computational chemistry for similar structures.

| Property | Predicted Characteristic |

|---|---|

| HOMO Energy | Relatively low due to electronegative atoms. |

| LUMO Energy | Relatively low, indicating a good electron acceptor. |

| HOMO-LUMO Gap | Moderate to small, suggesting potential for reactivity. |

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, which can reveal hyperconjugative interactions that stabilize the molecule. For 3,5-dichloro-1,2,4-triazine-6-carbonitrile, NBO analysis would likely show significant delocalization of electron density within the aromatic triazine ring. It would also quantify the polarization of the C-Cl and C-CN bonds and the lone pair character of the nitrogen and chlorine atoms.

Prediction and Simulation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and UV-Visible spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic transitions, which correspond to UV-Visible absorption spectra. griffith.edu.au For 3,5-dichloro-1,2,4-triazine-6-carbonitrile, TD-DFT calculations would likely predict electronic transitions involving the π-system of the triazine ring and the nitrile group.

Similarly, the vibrational frequencies (IR and Raman spectra) can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated spectra can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed absorption bands.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into its conformational dynamics and interactions with its environment. While specific MD simulations for isolated 3,5-dichloro-1,2,4-triazine-6-carbonitrile are not readily found, this moiety is a key component of the drug candidate MGL-3196. nih.gov MD simulations of MGL-3196 binding to the thyroid hormone receptor β have been performed to understand the stability and dynamics of the ligand within the receptor's binding pocket. bldpharm.com These studies reveal that the larger molecule containing the 3,5-dichloro-1,2,4-triazine-6-carbonitrile substituent is stable within the binding site.

For the isolated molecule, MD simulations could be used to explore its conformational flexibility, although significant conformational changes are not expected due to its rigid aromatic structure.

Medicinal Chemistry Research Trajectories of 3,5 Dichloro 1,2,4 Triazine 6 Carbonitrile Derivatives

Design and Synthesis of Bioactive Analogs with Specific Biological Targets

The strategic design of analogs based on the 3,5-dichloro-1,2,4-triazine-6-carbonitrile framework has been pivotal in developing compounds with precise biological activity. The primary focus has been on achieving selectivity for the thyroid hormone receptor beta (THR-β), a key regulator of lipid metabolism.

The beneficial metabolic effects of thyroid hormone (TH), such as the lowering of cholesterol and triglyceride levels, are primarily mediated through THR-β, the predominant thyroid hormone receptor in the liver. acs.orgnih.govacs.org Conversely, adverse effects, particularly cardiac issues, are associated with the activation of thyroid hormone receptor alpha (THR-α). acs.orgnih.govacs.org This distinction forms the rationale for developing THR-β selective agonists, which could offer the metabolic benefits of TH without the associated risks.

Research led to the identification of a pyridazinone series of compounds that demonstrated significantly greater THR-β selectivity compared to earlier analogs. nih.govsemanticscholar.org Further optimization of this series resulted in the development of MGL-3196 (Resmetirom), a derivative that is a liver-directed, orally active, and highly selective THR-β agonist. researchgate.netnih.gov In functional assays, MGL-3196 showed a remarkable 28-fold selectivity for THR-β over THR-α. nih.govsemanticscholar.orgresearchgate.net This targeted approach allows for the modulation of thyroid hormone action specifically in the liver, minimizing systemic side effects. researchgate.net

Systematic structure-activity relationship (SAR) studies have been crucial in refining the potency and selectivity of these compounds. The journey to MGL-3196 involved key structural modifications to the initial pyridazinone series. acs.orgnih.gov

One critical finding was that the replacement of a phenol group in an earlier analog with a pyridazinone moiety enhanced THR-β selectivity tenfold. acs.org The most significant breakthrough, however, came from the addition of a cyanoazauracil substituent to the pyridazinone structure. acs.orgnih.govsemanticscholar.org This specific modification substantially improved both the binding potency and the functional selectivity for THR-β, culminating in the synthesis of MGL-3196. acs.orgnih.gov These investigations underscore the importance of specific chemical moieties in achieving desired target selectivity.

| Compound Modification | Effect on Selectivity | Key Finding |

|---|---|---|

| Replacement of Phenol with Pyridazinone | 10-fold increase in THR-β selectivity | The pyridazinone ring is a key element for enhanced selectivity. acs.org |

| Addition of Cyanoazauracil Substituent | Significantly improved potency and selectivity | Led to the development of MGL-3196 with 28-fold selectivity for THR-β. acs.orgnih.gov |

Elucidation of Molecular Mechanisms of Action in Preclinical Models

Understanding how these derivatives function at a molecular level is essential. Research has focused on developing specific in vitro assays and investigating the modulation of cellular pathways to clarify their mechanisms of action.

While initial assessments of thyromimetics often relied on measuring relative binding affinities for THR-β and THR-α, this approach does not provide information on a compound's ability to act as an agonist. acs.org To address this, a more functionally relevant in vitro assay was developed: the cell-free coactivator recruitment assay. acs.orgnih.gov

This assay measures the functional potency and selectivity of the analogs. acs.org In the procedure, the test compound is allowed to bind to a his-tagged thyroid hormone receptor in the presence of the retinoid X receptor (RXR). The ability of this complex to recruit a biotin-linked coactivator peptide, such as GRIP1 (SRC-2), is then measured using Förster resonance energy transfer (FRET). acs.org This functional assay revealed that some compounds with high binding selectivity were unselective in their ability to recruit coactivators, highlighting the importance of functional testing over simple binding assays. acs.org Other functional assays, such as cell-based luciferase reporter gene assays, have also been employed to confirm the potency and selectivity of these agonists. nih.gov

| Compound | Assay Type | THR-β Selectivity (vs. THR-α) | Reference |

|---|---|---|---|

| MGL-3196 | Coactivator Recruitment Assay | 28-fold | acs.orgnih.govresearchgate.net |

| MGL-3196 | Luciferase Reporter Gene Assay | 47.93-fold | nih.gov |

| CS271011 | Luciferase Reporter Gene Assay | 54.12-fold | nih.gov |

Derivatives of 3,5-dichloro-1,2,4-triazine-6-carbonitrile exert their therapeutic effects by modulating key metabolic pathways in the liver. One of the primary mechanisms of action for MGL-3196 (Resmetirom) is the increased expression of carnitine palmitoyl-transferase 1. researchgate.net This enzyme plays a crucial role in mitochondrial function, and its upregulation leads to an increase in mitochondrial fatty acid oxidation (beta-oxidation) and mitochondrial biogenesis. researchgate.net This enhancement of mitochondrial function is a key factor in how THR-β agonists reverse hepatic steatosis (fatty liver). natap.org In preclinical models, other selective THR-β agonists have been shown to upregulate the mRNA levels of genes involved in metabolism, such as Dio1, Thrsp, and Me1. medchemexpress.com

Application in Disease-Relevant Preclinical Research Models

The efficacy of these selectively designed compounds has been validated in various preclinical models of metabolic diseases. These studies provide crucial in vivo data on the therapeutic potential of the derivatives.

MGL-3196 was shown to be efficacious in preclinical models without affecting the central thyroid axis. acs.orgnih.govsemanticscholar.org In diet-induced obesity (DIO) mouse models, oral administration of MGL-3196 led to a reduction in cholesterol levels and liver size. acs.org Similarly, in a high-fat diet mouse model, the compound improved dyslipidemia and reduced liver steatosis. nih.gov Another THR-β agonist demonstrated the ability to markedly reduce liver steatosis and inflammation scores in mice with diet- and chemically-induced liver injury. medchemexpress.com These compounds have also been evaluated in rat heart models, where they have demonstrated a good safety profile. nih.govresearchgate.net The data from these preclinical models have been instrumental in advancing these compounds toward clinical evaluation for conditions such as dyslipidemia and nonalcoholic steatohepatitis (NASH). researchgate.netnih.gov

| Model | Compound | Key Findings | Reference |

|---|---|---|---|

| Diet-Induced Obese (DIO) Mice | MGL-3196 | Reduced cholesterol levels and liver size. | acs.org |

| High-Fat Diet Mice | MGL-3196 | Improved dyslipidemia and reduced liver steatosis. | nih.gov |

| Rat Heart Model | MGL-3196 | Demonstrated an outstanding safety profile. | nih.govresearchgate.net |

| HFD-CCl4-Induced Mice | THR-β agonist 6 | Reduced serum cholesterol, liver steatosis, and inflammation. | medchemexpress.com |

In Vitro Cell-Based Systems for Pathway Analysis

Derivatives of 3,5-dichloro-1,2,4-triazine-6-carbonitrile have been investigated in in vitro functional assays to elucidate their mechanism of action and selectivity for specific cellular targets. A notable example is the compound 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro nih.govamazonaws.comresearchgate.nettriazine-6-carbonitrile, also known as MGL-3196. nih.gov This derivative was specifically evaluated for its activity on thyroid hormone receptors (THR), which are crucial regulators of metabolism.

The research aimed to develop a potent and selective agonist for the thyroid hormone receptor beta (THR-β) isoform, which is predominantly found in the liver. nih.gov The beneficial effects of thyroid hormone on lipid levels are primarily mediated through THR-β, while adverse effects, particularly cardiac effects, are associated with the thyroid hormone receptor alpha (THR-α) isoform. nih.gov

Functional assays demonstrated that the addition of a cyanoazauracil substituent to the pyridazinone series of compounds improved both potency and selectivity for THR-β. nih.gov MGL-3196, a derivative of the 3,5-dichloro-1,2,4-triazine-6-carbonitrile scaffold, exhibited a 28-fold selectivity for THR-β over THR-α in these functional assays. nih.gov This high selectivity is a key attribute for a therapeutic candidate aimed at treating dyslipidemia without causing off-target effects.

| Compound | Target | Selectivity | Assay Type |

| MGL-3196 | Thyroid Hormone Receptor β (THR-β) | 28-fold selective for THR-β over THR-α | Functional Assay |

In Vivo Animal Models for Investigating Metabolic Dysregulation

The in vitro findings for 3,5-dichloro-1,2,4-triazine-6-carbonitrile derivatives have been further explored in in vivo animal models to assess their efficacy in the context of metabolic dysregulation. The highly selective THR-β agonist, MGL-3196, was evaluated in a preclinical model to determine its impact on lipid levels. nih.gov

In these studies, MGL-3196 was shown to be efficacious at doses that did not affect the central thyroid axis, indicating a targeted effect on the liver. nih.gov The compound demonstrated a positive safety profile in a rat heart model, a critical consideration given the cardiac risks associated with non-selective thyroid hormone receptor agonists. nih.gov

The primary outcome of the in vivo studies was the compound's ability to lower key lipid parameters. In healthy volunteers, oral administration of MGL-3196 resulted in a decrease in both LDL cholesterol (LDL-C) and triglycerides (TG). nih.gov These findings from preclinical and early clinical studies underscore the potential of this class of compounds in the management of dyslipidemia. nih.gov

| Animal Model | Compound | Key Findings |

| Rat | MGL-3196 | Showed outstanding safety in a heart model. nih.gov |

| Preclinical models | MGL-3196 | Efficacious at doses that showed no impact on the central thyroid axis. nih.gov |

| Healthy Human Volunteers | MGL-3196 | Decreased LDL cholesterol (LDL-C) and triglycerides (TG). nih.gov |

Future Research Directions and Emerging Opportunities for 3,5 Dichloro 1,2,4 Triazine 6 Carbonitrile

Exploration of Novel Synthetic Methodologies and Scalable Production

One promising avenue is the investigation of alternative chlorinating agents and reaction pathways that offer improved safety profiles and atom economy. Furthermore, the development of continuous flow synthesis processes presents a significant opportunity for scalable production. This approach can offer precise control over reaction parameters, leading to enhanced purity and yield while reducing the footprint of the manufacturing process.

| Parameter | Traditional Batch Synthesis (Representative) | Future Continuous Flow Synthesis (Projected) |

| Reaction Time | Several hours to days | Minutes to hours |

| Yield | Variable, often moderate to good | Potentially higher and more consistent |

| Scalability | Limited by reactor size | Readily scalable by extending operation time |

| Safety | Potential for thermal runaway in large batches | Enhanced safety due to small reaction volumes |

| Waste Generation | Higher solvent and reagent consumption | Reduced solvent and reagent usage |

Advanced Derivatization for Fine-Tuned Molecular Recognition and Selectivity

The two chlorine atoms on the triazine ring of 3,5-dichloro-1,2,4-triazine-6-carbonitrile offer prime sites for derivatization. Future research will delve into more sophisticated strategies to install a diverse array of functional groups, thereby enabling fine-tuned molecular recognition and enhanced selectivity for biological targets.

Advanced derivatization will likely move beyond simple nucleophilic substitutions to include more complex, site-selective modifications. The differential reactivity of the chlorine atoms can be exploited to introduce different substituents in a stepwise manner, creating highly functionalized and asymmetric molecules. This will be crucial for developing next-generation therapeutic agents with improved potency and reduced off-target effects.

| Derivatization Strategy | Potential Functional Groups | Target Application |

| Site-Selective Suzuki Coupling | Aryl and heteroaryl moieties | Kinase inhibitors, GPCR modulators |

| Asymmetric Amination | Chiral amines and amino acids | Protease inhibitors, protein-protein interaction modulators |

| Click Chemistry Modifications | Azides and alkynes for triazole formation | Bio-conjugation, targeted drug delivery |

| Thiolation | Thiols and mercaptans | Covalent inhibitors, material science linkers |

Integration with Emerging Technologies in Drug Discovery and Material Science

The integration of 3,5-dichloro-1,2,4-triazine-6-carbonitrile with emerging technologies is set to accelerate innovation in both drug discovery and material science. In the pharmaceutical realm, this scaffold is a candidate for inclusion in DNA-encoded libraries (DELs). The reactive nature of the dichlorotriazine core allows for its incorporation into vast libraries of compounds, which can then be screened against a multitude of biological targets simultaneously.

In material science, the focus will be on incorporating this triazine derivative into advanced functional materials. Its electron-deficient nature and potential for cross-linking make it an attractive component for organic light-emitting diodes (OLEDs), sensors, and high-performance polymers. Research into its use in the development of covalent organic frameworks (COFs) could lead to materials with tailored porosity and functionality for applications in gas storage and catalysis.

| Technology | Application Area | Role of 3,5-Dichloro-1,2,4-triazine-6-carbonitrile |

| DNA-Encoded Libraries (DELs) | Drug Discovery | Core scaffold for generating diverse compound libraries |

| High-Throughput Screening (HTS) | Drug Discovery | Parent structure for hit-to-lead optimization |

| Covalent Organic Frameworks (COFs) | Material Science | Linker unit for creating porous, crystalline materials |

| Organic Electronics | Material Science | Electron-acceptor component in functional organic materials |

Deeper Theoretical Insights through Advanced Computational Approaches

Advanced computational methods will be instrumental in providing a deeper understanding of the chemical properties and reactivity of 3,5-dichloro-1,2,4-triazine-6-carbonitrile and its derivatives. Density Functional Theory (DFT) calculations can be employed to predict reaction mechanisms, transition states, and the regioselectivity of substitution reactions. This theoretical insight can guide the design of more efficient synthetic routes and novel derivatization strategies.

Furthermore, molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) approaches can be used to model the interactions of triazine-based compounds with biological targets such as enzymes and receptors. These simulations can elucidate the key binding interactions, predict binding affinities, and rationalize the structure-activity relationships (SAR) observed in experimental studies. This synergy between computational and experimental work will accelerate the development of new molecules with desired properties.

| Computational Method | Research Focus | Predicted Outcomes |

| Density Functional Theory (DFT) | Reaction mechanisms, electronic properties | Reaction pathways, charge distribution, spectroscopic properties |

| Molecular Dynamics (MD) Simulations | Ligand-protein binding | Binding modes, conformational changes, binding free energies |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme catalysis, transition state analysis | Detailed insight into active site interactions and reaction barriers |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling | Correlation of molecular structure with biological activity |

Q & A

Q. What are the optimal synthetic routes for 3,5-dichloro-1,2,4-triazine-6-carbonitrile, and how can reaction conditions be fine-tuned to improve yield?

The compound is synthesized via cyclization of arylhydrazones or condensation reactions with chloroacetic acid. For example, refluxing intermediates with aromatic aldehydes (e.g., 4-cyanobenzaldehyde) in acetic anhydride/acetic acid (10:20 mL) and sodium acetate yields derivatives with ~68% efficiency after crystallization . Key parameters include solvent polarity (DMF/water for purification), reaction time (2–12 hours), and temperature control (80–100°C). Optimization requires monitoring by TLC and adjusting stoichiometry to minimize byproducts like unreacted aldehydes.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2,220 cm⁻¹ and C=O at ~1,719 cm⁻¹) .

- NMR : ^1H NMR reveals substituent environments (e.g., aromatic protons at δ 7.29–8.01 ppm; NH protons at δ 9.59 ppm). ^13C NMR confirms carbonyl carbons (165–171 ppm) and nitrile carbons (~117 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) validate purity and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

Stability is pH- and solvent-dependent. In DMSO, solubility exceeds 31 mg/mL, but prolonged storage at >25°C may degrade the triazine ring. Solid forms should be stored in anhydrous conditions at -20°C to prevent hydrolysis of the dichloro groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from impurity profiles or solvent effects. For example, residual acetic acid from synthesis () may inhibit enzyme activity. Mitigation strategies include:

Q. What strategies enhance the compound’s selectivity as a precursor in drug discovery (e.g., for thyroid receptor agonists)?

Modifying the pyridazinyl or triazine substituents improves target binding. For example:

Q. What advanced analytical methods are used to study degradation pathways?

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

- Molecular docking (AutoDock Vina) evaluates binding to targets like THR-β, prioritizing substituents with favorable ΔG values .

- ADMET prediction (SwissADME) screens for logP (<3), polar surface area (>80 Ų), and CYP450 inhibition risks .

Methodological Challenges & Solutions

Q. What are common pitfalls in scaling up synthesis, and how are they addressed?

- Byproduct formation : Excess chloroacetic acid generates dimeric side products. Solution: Stepwise addition of reagents and inline IR monitoring .

- Low crystallinity : Use antisolvents (e.g., hexane) during recrystallization to improve yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.